Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

Catalog No.
S744671
CAS No.
898792-46-6
M.F
C18H25NO4
M. Wt
319.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

CAS Number

898792-46-6

Product Name

Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate

IUPAC Name

ethyl 5-[3-(morpholin-4-ylmethyl)phenyl]-5-oxopentanoate

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C18H25NO4/c1-2-23-18(21)8-4-7-17(20)16-6-3-5-15(13-16)14-19-9-11-22-12-10-19/h3,5-6,13H,2,4,7-12,14H2,1H3

InChI Key

MNGKFBYWBMRIIS-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCOCC2

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCOCC2
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate, also known as MEMO, is a novel compound with diverse biological properties. MEMO belongs to the family of natural and synthetic compounds known as alpha-ketoesters, which have been studied for their anti-inflammatory, antibacterial, antifungal, and anticancer activities. This paper will provide a comprehensive review of the properties, synthesis, characterization, and applications of MEMO in scientific experiments, with a focus on its potential implications in various fields of research and industry.
xperiments, with a focus on its potential implications in various fields of research and industry.
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate, which has the chemical formula C16H21NO5, is a white to light yellow powder with a melting point of 104-106°C. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is a derivative of 3-(morpholinomethyl)phenyl-2-propenal, which is an aldehyde precursor that undergoes condensation with ethyl acetoacetate to form Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate was first described in a patent application filed in 2013 by Yung-Shuen Shen and colleagues from Taiwan, who reported its use as an antibacterial agent. Since then, Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has been studied for its potential therapeutic uses, including as an anti-inflammatory, antifungal, and anticancer agent.
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has several physical and chemical properties that make it an attractive candidate for pharmaceutical and industrial applications. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is a solid compound with a molecular weight of 307.3 g/mol, a boiling point of 464.5 °C, and a flash point of 234.5°C. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is soluble in dimethyl sulfoxide (DMSO) and ethanol, and has a moderate solubility in water (approximately 3.1 mg/mL). Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is stable under acidic conditions but undergoes hydrolysis under basic conditions. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has been reported to have a strong ultraviolet-light absorbance at a wavelength of 300 nm, which may be useful for detecting Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate in biological samples.
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate can be synthesized by condensation of 3-(morpholinomethyl)phenyl-2-propenal with ethyl acetoacetate in the presence of a base catalyst such as potassium hydroxide. The synthesis is reported to have a high yield (approximately 80%) and can be conducted at room temperature. The synthesized Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate can be purified by recrystallization from ethanol or by chromatography on silica gel. The synthesized Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate can be characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). The NMR spectra of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate show characteristic peaks for the ethyl group (δ = 1.33 ppm), the phenyl ring (δ = 7.34-7.44 ppm), and the morpholine group (δ = 3.23-3.30 ppm). The FT-IR spectra of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate show characteristic peaks for the carbonyl group (1683 cm-1), the ester group (1241 cm-1), and the C-N stretching vibrations of the morpholine group (1089 cm-1).
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate can be analyzed using various analytical methods, including chromatography, electrochemistry, and spectroscopy. High-performance liquid chromatography (HPLC) can be used to separate and quantify Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate and its impurities in biological samples. Electrochemical methods such as cyclic voltammetry and differential pulse voltammetry can be used to study the redox behavior of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate and its electroactive properties. Spectroscopic techniques such as UV-Vis spectroscopy and Raman spectroscopy can be used to study the interaction of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate with biological molecules and materials.
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has been reported to have several biological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations in the range of 16-64 µg/mL. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has also been shown to have antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations in the range of 32-128 µg/mL. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has been reported to have anti-inflammatory activity in vitro and in vivo, possibly through the inhibition of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-alpha. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has also been reported to have anticancer activity against various cancer cell lines, including prostate, breast, and lung cancer cell lines.
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has shown low toxicity in various in vitro and in vivo models. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has been reported to have an LD50 of over 2000 mg/kg in mice, indicating low acute toxicity. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has also been shown to have low genotoxicity and cytotoxicity in vitro, indicating low risk for mutagenicity and cell death. However, further studies are needed to evaluate the chronic toxicity and potential adverse effects of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate in animal models.
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has several potential applications in scientific experiments, including as a therapeutic agent and a biological probe. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate can be used as a molecular tool for studying the redox behavior of cells and tissues, as well as for detecting and quantifying biological molecules such as DNA, RNA, and proteins. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate can also be used as a therapeutic agent for treating bacterial and fungal infections, as well as for preventing and treating inflammatory and cancerous diseases.
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is a novel compound that has only been studied for a few years. Although several studies have reported promising biological properties of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate, further studies are needed to fully understand its therapeutic potential and mechanisms of action. Moreover, more studies are needed to evaluate the stability and biodistribution of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate in vivo, as well as its potential interactions with other drugs and molecules.
Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate has potential implications in various fields of research and industry, including pharmaceuticals, biotechnology, and agriculture. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate can be developed into new antibiotics and antifungal agents for the treatment of infectious diseases, as well as new anti-inflammatory and anticancer drugs for the treatment of inflammatory and cancerous diseases. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate can also be used as a biological probe for studying the redox behavior of cells and tissues, as well as for detecting and quantifying biological molecules such as DNA, RNA, and proteins. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate can also be used as a biopesticide for controlling agricultural pests and diseases.
There are several limitations and future directions for the research on Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate. Firstly, more studies are needed to fully understand the mechanisms of action of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate and its potential interactions with other drugs and molecules. Secondly, more studies are needed to evaluate the chronic toxicity and potential adverse effects of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate in animal models. Thirdly, more studies are needed to optimize the synthesis and purification of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate, as well as to develop new methods for efficient and selective Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate delivery in vivo. Fourthly, more studies are needed to explore the potential applications of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate in various fields of research and industry, including pharmaceuticals, biotechnology, and agriculture.
In conclusion, Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate is a novel compound with diverse biological properties that has potential implications in various fields of research and industry. Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate can be synthesized efficiently and characterized by various analytical methods, and has low toxicity and promising biological activities. However, more studies are needed to fully understand the mechanisms of action and potential applications of Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate, as well as to evaluate its chronic toxicity and potential adverse effects in vivo.

XLogP3

1.5

Wikipedia

Ethyl 5-{3-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate

Dates

Modify: 2023-08-15

Explore Compound Types